2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Overview
Description
“2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with a molecular weight of 282.36 . Its IUPAC name is 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thioxopropanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 282.36 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
2-Carbamothioyl-N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide and its nickel and copper complexes have been synthesized and characterized in coordination chemistry. These complexes are studied for their potential applications in various fields, including materials science and catalysis. The spectroscopic data from these studies are consistent with the ligand and the metal complexes containing two O, S chelated ligands (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
Binding Characteristics with Human Serum Albumin
The binding characteristics of thiosemicarbazone derivatives, which include the 2-carbamothioyl compound, with human serum albumin (HSA) have been studied. These derivatives have been found to have good anticancer activity, antibacterial properties, and low toxicity. Understanding their binding with HSA is crucial for comprehending the pharmacokinetic mechanisms of these drugs (Karthikeyan et al., 2016).
Applications in Organic Synthesis
In organic synthesis, this compound has been used in various reactions, such as the oxidative radical cyclization of α-(Methylthio)acetamides leading to erythrinanes. These reactions are significant for the synthesis of complex organic compounds, which can have various applications in medicinal chemistry and drug development (Chikaoka et al., 2003).
Spectroscopic and Molecular Modelling Studies
Spectroscopic and molecular modelling studies of benzothiazolinone acetamide analogs, including compounds structurally related to this compound, have been conducted. These studies aim to understand the electronic properties, light harvesting efficiency, and non-linear optical activity of these compounds, which can be used in applications like dye-sensitized solar cells (Mary et al., 2020).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which are structurally similar to this compound, have been synthesized and evaluated for their antiulcer activities. These studies help in the development of new therapeutic agents for treating gastric and duodenal ulcers (Hosokami et al., 1992).
Properties
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-sulfanylidenepropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-13(16)8-12(14)19/h3-4,7H,5-6,8H2,1-2H3,(H2,14,19)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXRKNSMBVVMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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